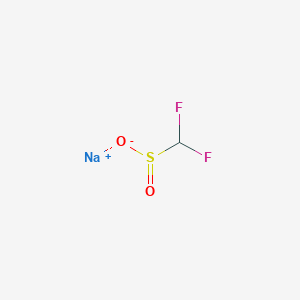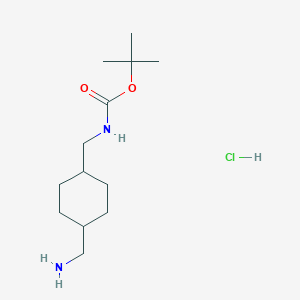
1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperidine derivatives, such as 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid, are synthesized through various intra- and intermolecular reactions . For instance, piperidine-3-carboxylic acid (nipecotic acid) can be stirred with ethyl chloroacetate in equimolar quantities using triethylamine and THF respectively at room temperature to yield 1-ethoxycarbonylmethyl-piperidine-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid is based on the piperidine moiety, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The carbon and oxygen in the carbonyl group of the carboxylic acid are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Piperidine derivatives, including 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Carboxylic acids, like 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid, are polar due to the presence of a carbonyl group and a hydroxyl group attached to the same carbon . This polarity contributes to their reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid plays a significant role in the synthesis and catalytic processes within organic chemistry. For instance, the compound has been employed in the synthesis of complex molecules due to its reactivity and ability to act as a building block for various chemical reactions. The sulfonamide group, akin to the difluoromethylsulfonyl moiety, has been utilized as an effective terminator in cationic cyclisations, leading to the formation of polycyclic systems and demonstrating its utility in constructing complex molecular architectures (Haskins & Knight, 2002).
Furthermore, derivatives of piperidine, including those with sulfonamide groups, have been explored for their catalytic activities. For example, Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid (PPCA) and further modified to incorporate sulfamic acid functionalities have showcased their effectiveness as nanomagnetic reusable catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, indicating the potential of such compounds in facilitating environmentally friendly and efficient synthetic pathways (Ghorbani‐Choghamarani & Azadi, 2015).
Environmental Remediation
Compounds with sulfonamide and related functionalities have been investigated for their roles in environmental remediation processes. The study of heat-activated persulfate oxidation of perfluorinated compounds, a process relevant for groundwater remediation, demonstrates the application of advanced oxidation processes in the degradation of persistent organic pollutants. Although this study does not directly mention 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid, it illustrates the broader context in which sulfonamide-based compounds could contribute to environmental chemistry and remediation efforts (Park et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(difluoromethylsulfonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO4S/c8-7(9)15(13,14)10-3-1-2-5(4-10)6(11)12/h5,7H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNDZAWVKIABBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Difluoromethanesulfonylpiperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)



![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)




![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)


